Bis(cyclopentadienyl)tungsten dihydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

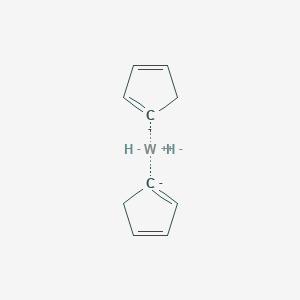

Bis(cyclopentadienyl)tungsten dihydride: is an organometallic compound with the formula C₁₀H₁₂W It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl (Cp) ligands bound to a central tungsten atom, along with two hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dihydride can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride with cyclopentadienyl sodium, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)tungsten dihydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tungsten oxides.

Reduction: It can be reduced further to form lower oxidation state tungsten compounds.

Substitution: The hydrogen atoms can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Halides and alkyl halides are commonly used for substitution reactions.

Major Products:

Oxidation: Tungsten oxides.

Reduction: Lower oxidation state tungsten compounds.

Substitution: Various substituted tungsten compounds.

Scientific Research Applications

Bis(cyclopentadienyl)tungsten dihydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)tungsten dihydride involves its ability to coordinate with various substrates through its tungsten center. The cyclopentadienyl ligands provide stability, while the tungsten atom can participate in various chemical reactions. The compound can interact with molecular targets, such as enzymes and proteins, through coordination bonds, influencing their activity and function .

Comparison with Similar Compounds

- Bis(cyclopentadienyl)molybdenum dihydride

- Bis(cyclopentadienyl)chromium dihydride

- Bis(cyclopentadienyl)ruthenium dihydride

Comparison: Bis(cyclopentadienyl)tungsten dihydride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its molybdenum, chromium, and ruthenium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in variations in reactivity and stability .

Biological Activity

Bis(cyclopentadienyl)tungsten dihydride (Cp2WH2), an organometallic compound, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including synthesis, characterization, and specific case studies demonstrating its anticancer properties.

- Molecular Formula : C10H12W

- Molecular Weight : 316.04 g/mol

- Appearance : Yellow crystals

- Melting Point : 115 °C

- Sensitivity : Sensitive to air and moisture

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of tungsten precursors in the presence of cyclopentadiene. Characterization is performed using techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm the structure and purity of the compound.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its anticancer properties. The following sections provide a detailed examination of its biological effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- A549 (lung cancer)

- SW480 (colorectal cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Cytotoxicity Assays :

The MTT assay was employed to assess cell viability post-treatment with this compound. Results indicated a dose-dependent decrease in cell viability across all tested cell lines, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | Induction of apoptosis and ROS generation |

| SW480 | 4.8 | Disruption of mitochondrial function |

| MCF-7 | 6.1 | Activation of caspase pathways |

| HCT116 | 5.5 | DNA intercalation and damage |

The mechanisms underlying the anticancer activity of this compound are multifaceted:

-

Induction of Apoptosis :

- The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Increased levels of reactive oxygen species (ROS) were observed, contributing to oxidative stress and apoptosis.

-

DNA Interaction :

- Studies using laser ablation inductively coupled plasma time-of-flight mass spectrometry (LA-ICP-TOF-MS) revealed that this compound interacts with DNA, potentially causing structural damage that impairs replication and transcription.

-

Cell Cycle Arrest :

- Flow cytometry analysis indicated that treatment with the compound resulted in G2/M phase arrest in several cancer cell lines, further inhibiting their proliferation.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Study on Lung Cancer Cells :

In a study involving A549 cells, treatment with this compound led to a significant reduction in cell proliferation and an increase in apoptotic markers such as Annexin V positivity. -

Combination Therapy :

Combining this compound with conventional chemotherapeutics showed enhanced efficacy in SW480 cells, indicating potential for use in combination therapy strategies.

Properties

Molecular Formula |

C10H12W-2 |

|---|---|

Molecular Weight |

316.04 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hydride;tungsten(2+) |

InChI |

InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1 |

InChI Key |

YXWCPJISFIYUQB-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.